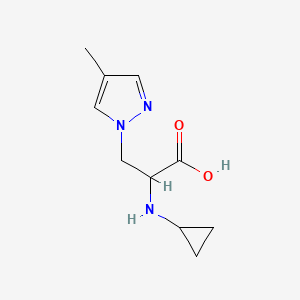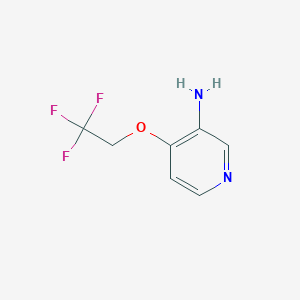![molecular formula C7H18Cl2N2 B13642679 [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)
[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl: is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl typically involves the reaction of 1,5-dimethylpyrrolidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in a round-bottom flask fitted with a condenser and a thermometer. The mixture is heated on a steam bath until no more distillate comes over, and then over a flame until the temperature reaches 104°C. The resulting product is then cooled, filtered, and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: PhI(OAc)2, TEMPO
Reducing Agents: Hydrogen, catalytic metals
Substitution Reagents: Various halides and nucleophiles
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Amine derivatives
Substitution: Substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems. It is also used in the development of new pharmaceuticals and as a reference compound in analytical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and in the study of drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl involves its interaction with specific molecular targets in biological systems. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- (5-methylpyridin-2-yl)methanamine
- 1-(1-Ethylcyclobutyl)methanamine
Uniqueness: Compared to similar compounds, [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl exhibits unique chemical properties due to the presence of the cis-configuration and the specific substitution pattern on the pyrrolidine ring. This makes it particularly useful in certain synthetic applications and biological studies .
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-3-4-7(5-8)9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
Clave InChI |
LYWHDJZFBXAOJE-JFYKYWLVSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](N1C)CN.Cl.Cl |
SMILES canónico |
CC1CCC(N1C)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



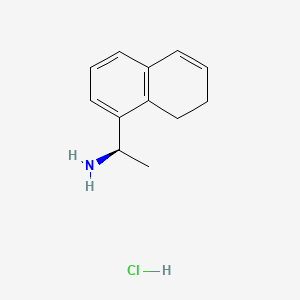
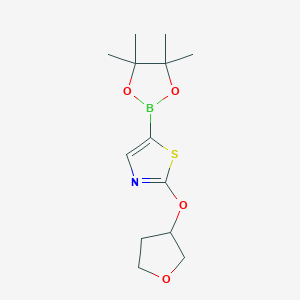

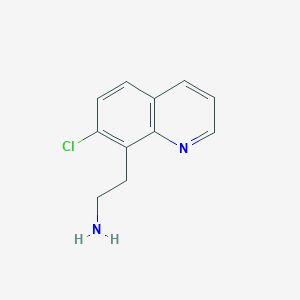
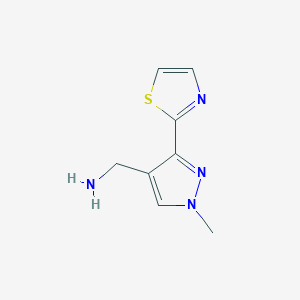
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
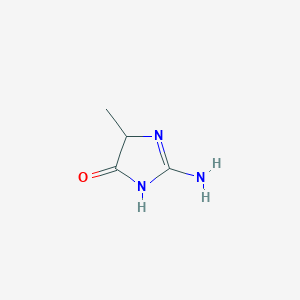
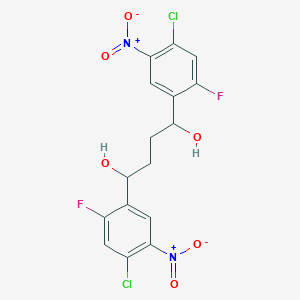
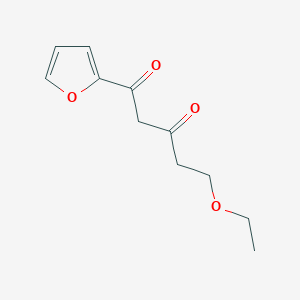

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
